Bis(4-nitrophenyl) carbonate
Overview
Description
Synthesis Analysis
The synthesis of BNPC involves the reaction between bis(trichloromethyl) carbonate (BTC) and 4-nitrophenol (PNP), optimized by factors such as reaction temperature, catalyst, and feed ratio. Tetraethylammonium bromide, used as a phase transfer catalyst, significantly improves the interfacial diffusive reaction between BTC and PNP. Optimal synthesis conditions include the use of recoverable dichloromethane as a solvent, a specific ratio of BTC to NaOH to PNP, and a particular sodium hydroxide concentration, achieving yields up to 95.2% (L. Chao, 2009).
Molecular Structure Analysis
BNPC’s structure has been analyzed through kinetic studies and spectroscopic methods, revealing its reactivity and stability under various conditions. Its reactions with phenols in water show pseudo-first-order kinetics, indicating a concerted mechanism. The molecular structure facilitates specific chemical reactions due to its nitrophenyl groups (E. Castro et al., 2001).
Chemical Reactions and Properties
BNPC undergoes phenolysis reactions with a mechanism influenced by the substituents on the phenol and the nature of the carbonate group. It demonstrates distinct reactivity patterns towards phenols and secondary amines, influenced by electronic and steric factors. The presence of nitro groups affects its reactivity and the stability of reaction intermediates (E. Castro et al., 2014).
Physical Properties Analysis
The physical properties of BNPC, including melting point and IR spectra, have been characterized to ensure purity and identify the optimal conditions for its synthesis and application in further chemical processes. These properties are crucial for determining its suitability in specific chemical synthesis pathways and its storage and handling requirements (L. Chao, 2009).
Chemical Properties Analysis
The chemical behavior of BNPC, particularly its reactivity in phenolysis and aminolysis reactions, highlights its potential as an intermediate in organic synthesis. Its structure, featuring nitro groups, significantly influences its chemical properties, including reactivity towards different nucleophiles and the kinetics of these reactions. Understanding these properties is essential for its application in the synthesis of complex molecules and materials (E. Castro et al., 2001; E. Castro et al., 2014).
Scientific research applications
Kinetics and Mechanism Studies: It is utilized in the study of the kinetics and mechanism of the aminolysis of secondary alicyclic amines (Castro et al., 2014).
Battery Technology: Bis(4-nitrophenyl) carbonate is used as an additive in organic-liquid electrolytes for lithium-sulfur batteries to suppress polysulfide dissolution, contributing to safe and rapid plating/stripping of lithium metal with low impedance (Yang et al., 2019).
Polymer Synthesis: It plays a role in phase transfer catalysis for synthesizing poly(amide-carbonate)s and poly(amide-thiocarbonate)s (Tagle et al., 1997).
Synthesis of Bis-ureas: It is employed in the synthesis of bis-ureas through sequential amine addition in two steps (Turoczi et al., 2008).
Photolabile Protecting Group: Bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol, a derivative, is an efficient photolabile protecting group for aldehydes and ketones (Kantevari et al., 2005).
Leather Fungicides: It demonstrates effectiveness as a leather fungicide, potentially more advantageous than 4-nitrophenol (Dahl & Kaplan, 1960).
Larvicidal Activity: Exhibits promising larvicidal activity against Anopheles arabiensis, a mosquito species (Rao et al., 2017).
Non-isocyanate Polyurethane Synthesis: Bis(cyclic carbonate)s, related compounds, are used in synthesizing hydroxyl-functional polyurethanes without using toxic phosgene or isocyanates (Sheng et al., 2015).
Optimization of Synthesis: Research has been conducted to optimize its synthesis using recoverable dichloromethane, tetraethylammonium bromide, and a sodium hydroxide concentration of 17% for a 95.2% yield (Chao, 2009).
Nonlinear Optical Material: Bis(4-nitrophenyl) carbonate is studied for its nonlinear optical properties, with optimized geometry and a specific conformation of the carbonate group (Ramachandra et al., 2008).
Transesterification Chemistry: Used for preparing aromatic carbonates and polycarbonates via trans-esterification at or below ambient temperatures (Brunelle, 1991).
Phenolysis Studies: The phenolyses of bis(4-nitrophenyl) carbonate are studied as stepwise processes, important in understanding the formation of anionic tetrahedral intermediates (Castro et al., 2001).
properties
IUPAC Name |
bis(4-nitrophenyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O7/c16-13(21-11-5-1-9(2-6-11)14(17)18)22-12-7-3-10(4-8-12)15(19)20/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBQROXDOHKANW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198755 | |
Record name | Bis(4-nitrophenyl)carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-nitrophenyl) carbonate | |
CAS RN |
5070-13-3 | |
Record name | Bis(4-nitrophenyl) carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5070-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-nitrophenyl)carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005070133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-nitrophenyl) carbonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1730 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(4-nitrophenyl)carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(p-nitrophenyl) carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.433 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bis(4-nitrophenyl) carbonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VR53CW8U7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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